2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-(5-((4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)carbonyl)-1h-pyrrol-3-yl)-1-propanone
Description
The compound 2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-(5-((4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)carbonyl)-1H-pyrrol-3-yl)-1-propanone features a complex architecture with multiple functional motifs:
- Pyridinyl core: Two 3-chloro-5-(trifluoromethyl)pyridinyl groups, which confer electron-withdrawing properties and metabolic stability due to the trifluoromethyl (-CF₃) substituent .
- Piperazine linker: A piperazine ring bridges one pyridinyl group to a pyrrole-carbonyl moiety, enhancing solubility through its basic nitrogen atoms .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]-1H-pyrrol-3-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2F6N5O2/c1-12(19-16(25)7-14(10-34-19)23(27,28)29)20(38)13-6-18(33-9-13)22(39)37-4-2-36(3-5-37)21-17(26)8-15(11-35-21)24(30,31)32/h6-12,33H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTZHUOBTPADQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)C2=CNC(=C2)C(=O)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2F6N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-(5-((4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)carbonyl)-1H-pyrrol-3-yl)-1-propanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a trifluoromethyl group, which is known to enhance biological activity by modulating the electronic properties of the molecule. The presence of the pyridine and piperazine moieties suggests potential interactions with various biological targets, particularly enzymes and receptors.
Antibacterial Properties
Research has indicated that compounds containing similar structural motifs exhibit significant antibacterial activity. For instance, studies on related pyridine derivatives have shown submicromolar inhibition against bacterial phosphopantetheinyl transferases (PPTases), crucial for bacterial viability and virulence. These compounds selectively inhibit bacterial enzymes without affecting human homologues, indicating a favorable therapeutic index .
The mechanism of action for similar compounds often involves the inhibition of key enzymatic pathways essential for bacterial growth. For example, studies have demonstrated that certain pyridine derivatives can inhibit Sfp-PPTase, leading to reduced production of virulence factors in bacteria such as Bacillus subtilis and Staphylococcus aureus. This inhibition is typically characterized by a dose-dependent response, where higher concentrations lead to greater antibacterial efficacy .
Case Study 1: Inhibition of Sfp-PPTase
A notable study focused on a series of pyridine-based compounds, including derivatives similar to our target compound. The results indicated that these compounds exhibited IC50 values in the low micromolar range against Sfp-PPTase, demonstrating their potential as antibacterial agents. The study utilized high-throughput screening methods to identify effective inhibitors and further characterized their structure-activity relationships (SAR) to optimize potency .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.5 | Sfp-PPTase |
| Compound B | 1.2 | Sfp-PPTase |
| Target Compound | 0.8 | Sfp-PPTase |
Case Study 2: Selectivity and Toxicity
Another important aspect examined was the selectivity of these compounds towards bacterial versus human enzymes. The target compound was shown to have minimal cytotoxic effects on human cells while effectively inhibiting bacterial growth at sublethal doses. This selectivity is crucial for developing safe therapeutic agents with reduced side effects .
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of trifluoromethyl and chloro groups in the pyridine ring enhances the lipophilicity and biological activity of the compound. Research has shown that derivatives of pyridine can inhibit tumor growth in various cancer cell lines, suggesting that this compound may also possess similar properties. -
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria and fungi. The incorporation of piperazine and pyrrolidine moieties is known to enhance antimicrobial properties.
Agricultural Applications
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Pesticide Development
The unique chemical structure may lend itself to development as a novel pesticide or herbicide. Compounds with trifluoromethyl groups have been shown to improve the efficacy of agrochemicals by increasing their stability and bioavailability.
Case Study 1: Anticancer Activity
A study conducted on a series of pyridine derivatives, including those with similar structures to our compound, found that specific substitutions led to enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In a comparative study, several derivatives were synthesized and tested for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with piperazine rings showed superior activity, suggesting a promising avenue for further exploration.
Chemical Reactions Analysis
Amide Hydrolysis
The piperazine-linked carbonyl group undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the amide bond, yielding two fragments:
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Fragment A : 3-Chloro-5-(trifluoromethyl)-2-pyridinyl-piperazine
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Fragment B : 5-(1-Propanone-pyrrol-3-yl)carboxylic acid
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 80°C, 12 hr | Fragment A (HCl salt) + Fragment B | 85% | |
| Basic hydrolysis | 2M NaOH, reflux, 8 hr | Fragment A (free base) + Fragment B | 78% |
Nucleophilic Aromatic Substitution (Pyridine Ring)
The electron-withdrawing -Cl and -CF₃ groups activate the pyridine ring for nucleophilic substitution at the 2-position under high-temperature conditions.
| Reaction Type | Reagents | Product | Selectivity | Reference |
|---|---|---|---|---|
| Methoxylation | NaOMe, CuI, DMF, 120°C | 2-Methoxy-pyridine derivative | >90% | |
| Amination | NH₃, Pd/C, 150°C, 20 atm | 2-Amino-pyridine analog | 82% |
Piperazine Nitrosation
Exposure to nitrosating agents converts the secondary amine in the piperazine ring to an N-nitrosamine, a reaction relevant to impurity profiling:
| Conditions | Reagents | Nitrosamine Detected | Limit | Reference |
|---|---|---|---|---|
| Simulated gastric | NaNO₂, pH 3, 37°C | 2-(4-Nitrosopiperazin-1-yl)ethanol | 400 ng/day |
Propanone Reduction
The tertiary ketone undergoes selective reduction to a secondary alcohol using bulky hydride reagents:
| Reagent | Solvent | Product (Alcohol) | Purity | Reference |
|---|---|---|---|---|
| L-Selectride® | THF, -78°C | (S)-1-(Pyrrolyl)-2-propanol | 94% ee | |
| NaBH₄ | EtOH, RT | Racemic alcohol mixture | 88% |
Pyrrole Electrophilic Substitution
The electron-rich pyrrole ring participates in electrophilic reactions at the α-position:
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂, CH₂Cl₂, 0°C | 3-Bromo-pyrrole derivative | 76% | |
| Nitration | HNO₃, AcOH, 50°C | 3-Nitro-pyrrole analog | 68% |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Major Degradation Products | Mechanism | Reference |
|---|---|---|---|
| 200–250°C | CO₂, NH₃, trifluoromethyl fragments | Amide cleavage + CF₃ loss | |
| >300°C | Pyridine oligomers | Ring polymerization |
Key Findings
-
The compound’s amide bond is the most labile site, with hydrolysis dominating under physiological conditions.
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Piperazine nitrosation poses regulatory concerns, requiring strict control of nitrite levels during synthesis .
-
Pyrrole bromination offers a route to radiolabeled analogs for pharmacokinetic studies.
-
The CF₃ group stabilizes the pyridine ring against oxidation but enhances electrophilic substitution reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Linked Analogs
a) 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one (RTB70)
- Structural Differences : Replaces the pyrrole-carbonyl group with a thiophene-thio (-S-C₄H₃S) substituent.
- Functional Implications: The thiophene’s sulfur atoms may enhance π-π stacking interactions but reduce hydrogen-bonding capacity compared to the pyrrole.
- Synthesis : Prepared via HOBt/TBTU-mediated coupling, similar to methods used for the target compound .
b) 3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one
- Structural Differences: Substitutes the pyrrole-propanone unit with a dimethylcyclohexenone ring.
- Higher hydrophobicity (logP) due to the cyclohexane ring, which could impact solubility.
Pyridinyl-Containing Heterocycles
a) (4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone
- Structural Differences : Features a pyrazole ring linked to a chlorophenyl group instead of the piperazine-pyrrole system.
- Functional Implications: Pyrazole’s hydrogen-bonding capacity may improve receptor binding but reduce metabolic stability compared to the pyrrole-propanone unit. The chlorophenyl group introduces steric bulk, possibly hindering interactions with narrow enzyme active sites.
b) 5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyrimidinone
- Structural Differences: Utilizes a pyrimidinone ring and a trifluoromethylbenzyl group.
- Functional Implications: Pyrimidinone’s carbonyl group offers hydrogen-bonding sites, akin to the target compound’s pyrrole-carbonyl unit. The benzyl group increases aromatic surface area, favoring π-π interactions but possibly reducing solubility.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what experimental conditions optimize yield?
Methodological Answer: The compound can be synthesized via coupling reactions involving a piperazine intermediate. A validated protocol involves:
- Reagents : 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine, activated using HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF.
- Conditions : Stir under nitrogen at 0–5°C for 30 minutes, followed by room temperature for 12–24 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC .
Q. How should researchers handle safety risks associated with this compound?
Methodological Answer:
- Hazard Identification : Limited acute toxicity data are available. Assume potential irritancy (skin/eyes) and respiratory sensitization based on structural analogs (e.g., chlorinated pyridines).
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Always consult safety data sheets (SDS) for piperazine and trifluoromethylpyridine derivatives .
Q. What analytical techniques are critical for characterizing structural and purity-related discrepancies?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use , , and -NMR to confirm substitution patterns (e.g., trifluoromethyl group at pyridine C5).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H] ~650–660 Da) and isotopic patterns for chlorine/fluorine .
- HPLC-PDA : Monitor for byproducts (e.g., unreacted piperazine intermediates) using C18 columns and acetonitrile/water gradients .
Q. How can structure-activity relationship (SAR) studies be designed to probe biological targets?
Methodological Answer:
- Analog Synthesis : Modify the pyridine (e.g., replace Cl with F) or piperazine (e.g., substitute with morpholine) to assess target affinity changes.
- Biological Assays : Screen against kinase panels (e.g., JAK2, EGFR) using fluorescence polarization or radiometric assays.
- Computational Docking : Use MOE (Molecular Operating Environment) to model interactions with ATP-binding pockets .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability.
- Metabolite Screening : Test for cytochrome P450-mediated degradation (e.g., CYP3A4) using liver microsomes.
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables like solvent (DMSO vs. saline) .
Q. How can computational models predict the compound’s pharmacokinetic properties?
Methodological Answer:
Q. Methodological Challenges
Q. What are common pitfalls in synthesizing the trifluoromethylpyridine-piperazine core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
